![molecular formula C17H19ClO3 B14383263 6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate CAS No. 88226-70-4](/img/structure/B14383263.png)
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a formyl group attached to a bicyclo[4.2.1]nonane ring system, which is further esterified with 3-chlorobenzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate typically involves multiple steps. One common approach is the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is used to construct the bicyclo[4.2.1]nonane core . The reaction conditions often involve the use of reducing agents like DIBAL-H (Diisobutylaluminum hydride) and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom on the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 6-Carboxybicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate.
Reduction: 6-Hydroxymethylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The bicyclic structure may also play a role in its interaction with biological molecules, influencing its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
6-Formylbicyclo[421]nonan-1-yl 3-chlorobenzoate is unique due to its specific ester linkage with 3-chlorobenzoic acid This distinguishes it from other bicyclic compounds, which may have different substituents or functional groups
Propriétés
Numéro CAS |
88226-70-4 |
|---|---|
Formule moléculaire |
C17H19ClO3 |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
(6-formyl-1-bicyclo[4.2.1]nonanyl) 3-chlorobenzoate |
InChI |
InChI=1S/C17H19ClO3/c18-14-5-3-4-13(10-14)15(20)21-17-7-2-1-6-16(11-17,12-19)8-9-17/h3-5,10,12H,1-2,6-9,11H2 |
Clé InChI |
HQJLJMUPSRXZNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCC(C1)(C2)C=O)OC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
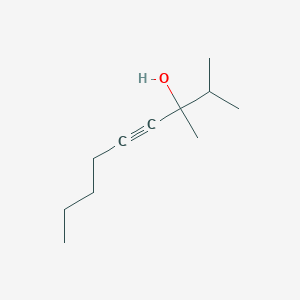
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)

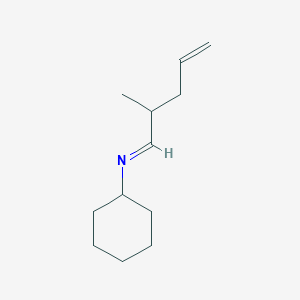
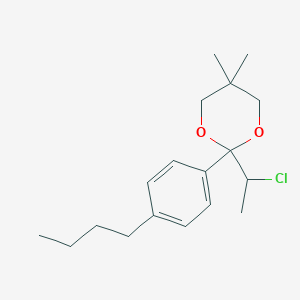
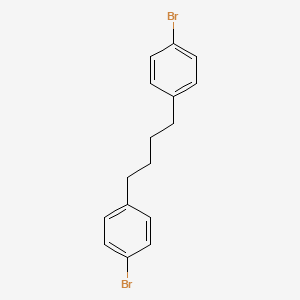
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
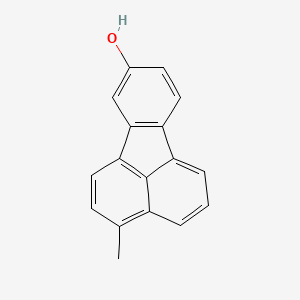
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
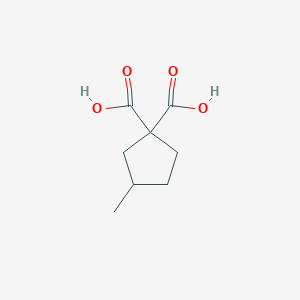

![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
